molecular formula C24H31N3O B2761532 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 921894-86-2

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2761532
CAS No.: 921894-86-2
M. Wt: 377.532
InChI Key: FJAHARSEJTZAPY-UHFFFAOYSA-N
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Description

This compound features a 3-phenylpropanamide backbone substituted with a 1-methylindolin-5-yl group and a pyrrolidin-1-yl ethyl moiety.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-26-16-13-21-17-20(10-11-22(21)26)23(27-14-5-6-15-27)18-25-24(28)12-9-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,23H,5-6,9,12-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHARSEJTZAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indoline Moiety: Starting from an appropriate indole derivative, methylation can be achieved using methyl iodide in the presence of a base.

    Pyrrolidine Introduction: The indoline derivative can then be reacted with a suitable alkylating agent to introduce the pyrrolidine group.

    Amide Bond Formation: The final step involves coupling the intermediate with 3-phenylpropanoic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indoline and pyrrolidine derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The indoline and pyrrolidine moieties could facilitate binding to specific protein targets, while the amide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrrolidine-Containing Thiopyrimidinones ()

Compounds such as 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c) share the pyrrolidine-ethyl group with the target compound but differ in their core structure (thiopyrimidinone vs. propanamide). Key findings:

  • Antimicrobial Activity : Compounds 5a–c demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4–16 µg/mL .
  • Structural Impact: The thiopyrimidinone core in these analogs favors hydrogen bonding with microbial enzymes, whereas the 3-phenylpropanamide group in the target compound may prioritize hydrophobic interactions.
Table 1: Comparison of Pyrrolidine-Containing Compounds
Compound Core Structure Key Substituents Activity (MIC, µg/mL)
Target Compound 3-Phenylpropanamide 1-Methylindolin-5-yl, Pyrrolidine Not reported
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a) Thiopyrimidinone Pyrrolidine-ethyl, 5-Alkyl 4–8 (Gram-positive)

Quinoline Carboxamide Derivatives ()

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) shares the pyrrolidin-1-yl ethyl group but incorporates a quinoline-carboxamide core. Functional insights:

  • Structural Divergence: The quinoline ring in SzR-109 may enhance DNA intercalation or kinase inhibition, whereas the indoline group in the target compound could favor serotonin or dopamine receptor binding.

Benzothiazole-Based 3-Phenylpropanamides ()

N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide shares the 3-phenylpropanamide group but replaces the indoline-pyrrolidine moiety with a nitrobenzothiazole scaffold. Key observations:

  • Pharmacophore Role : The 3-phenylpropanamide group is a common feature in analgesics and anti-inflammatory agents, likely contributing to COX-2 inhibition or TRPV1 modulation .
Table 2: 3-Phenylpropanamide Derivatives
Compound Secondary Scaffold Functional Groups Potential Application
Target Compound Indoline-pyrrolidine 1-Methylindolin-5-yl Neuropharmacology
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole 6-Nitro Analgesia/Inflammation

Key Research Findings and Implications

Antimicrobial Potential: Pyrrolidine-containing analogs () highlight the importance of the pyrrolidine-ethyl group in disrupting bacterial membranes or enzymes. The target compound’s indoline group may further enhance Gram-positive selectivity .

Therapeutic Versatility: The combination of indoline (serotonergic modulation) and pyrrolidine (dopaminergic interactions) positions the target compound as a candidate for neurological disorders, distinct from the immunomodulatory quinoline analogs .

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound includes an indoline moiety and a pyrrolidine ring, which are known to impart significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.

Structural Characteristics

The molecular formula of this compound is C25H31N5O3C_{25}H_{31}N_{5}O_{3}, with a molecular weight of approximately 449.5 g/mol. Its structure can be broken down into key components:

  • Indoline moiety : Known for its role in various biological activities, including interaction with G protein-coupled receptors (GPCRs).
  • Pyrrolidine ring : Often associated with neuroactive compounds and may influence the central nervous system.
  • Propanamide linkage : This functional group is frequently involved in the modulation of protein interactions.

Pharmacological Properties

The biological activity of this compound is hypothesized based on its structural components:

  • Kinase Inhibition : The presence of an oxalamide group in similar compounds suggests potential kinase inhibitory activity, which could affect cellular signaling pathways .
  • GPCR Interaction : The indole structure may facilitate interactions with GPCRs, impacting various physiological processes such as neurotransmission and hormone regulation .
  • Neuropharmacological Effects : Given the pyrrolidine component, the compound may exhibit effects on neurotransmitter systems, potentially serving as a candidate for treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. The optimization of each synthetic step is crucial for achieving high yields and purity. Understanding the SAR is essential for predicting the biological activity based on structural modifications.

Suggested Synthetic Route

A potential synthetic pathway might include:

  • Formation of the indoline core through cyclization reactions.
  • Introduction of the pyrrolidine ring via nucleophilic substitution.
  • Coupling with phenylpropanamide to complete the structure.

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions starting with functionalization of the indole core. Critical steps include alkylation of the indolin-5-yl group, introduction of the pyrrolidin-1-yl moiety via nucleophilic substitution, and coupling with 3-phenylpropanamide. Purification often employs normal-phase chromatography (e.g., gradients of dichloromethane and ethyl acetate) and amine-specific columns to isolate intermediates. Reaction monitoring via thin-layer chromatography (TLC) is recommended to optimize yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For challenging structural ambiguities, X-ray crystallography may resolve three-dimensional conformations .

Q. How is the compound’s solubility and stability evaluated in preclinical studies?

Solubility is tested in solvents like dimethyl sulfoxide (DMSO), water, and ethanol using UV-Vis spectroscopy. Stability studies involve incubating the compound at physiological pH (7.4) and temperature (37°C) over 24–72 hours, followed by HPLC analysis to detect degradation products .

Q. What in vitro assays are used for initial biological activity screening?

Target-specific assays (e.g., enzyme inhibition for IDO1) are prioritized. Fluorescence polarization or surface plasmon resonance (SPR) can measure binding affinity. Cell viability assays (MTT or ATP-based) in relevant cell lines (e.g., cancer or immune cells) assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Continuous flow chemistry enhances scalability and reduces side reactions. For example, coupling reactions under microwave irradiation (50–100°C, 30–60 min) achieve >80% yield in some analogs. Reaction parameters (pH, solvent polarity) must be systematically varied and monitored via TLC or in-line spectroscopy .

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) impact biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance binding to targets like IDO1 by 2–3 fold, while bulky substituents reduce permeability. Computational docking (e.g., AutoDock Vina) predicts interactions, validated by SPR or isothermal titration calorimetry (ITC) .

Q. How should contradictory data in enzyme inhibition assays be resolved?

Discrepancies may arise from assay conditions (e.g., buffer composition, co-factor availability). Replicate assays under standardized protocols (e.g., fixed ATP concentration for kinase assays) are essential. Cross-validation with orthogonal methods (e.g., cellular thermal shift assays [CETSA]) confirms target engagement .

Q. What computational strategies predict off-target interactions and toxicity risks?

Molecular dynamics simulations assess binding to proteins in the human proteome. Toxicity is predicted using QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity. High-throughput screening against cytochrome P450 isoforms identifies metabolic liabilities .

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